molecular formula C3H8IN B8506667 1-Iodo-N,N-dimethylmethanamine

1-Iodo-N,N-dimethylmethanamine

Cat. No.: B8506667
M. Wt: 185.01 g/mol
InChI Key: VWCCXXIHYWIBTD-UHFFFAOYSA-N
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Description

1-Iodo-N,N-dimethylmethanamine is an organic compound with the molecular formula C3H8IN It is a derivative of methanamine, where the hydrogen atoms are replaced by iodine and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-N,N-dimethylmethanamine can be synthesized through the iodination of N,N-dimethylmethanamine. One common method involves the reaction of N,N-dimethylmethanamine with iodine in the presence of a base such as potassium carbonate (K2CO3) or 4-dimethylaminopyridine (DMAP). The reaction typically proceeds at room temperature and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The choice of reagents and conditions is optimized for cost-effectiveness, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azides, nitriles, and other substituted amines.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Iodo-N,N-dimethylmethanamine has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-iodo-N,N-dimethylmethanamine exerts its effects depends on the specific reaction or application. Generally, the iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dimethyl groups can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    N,N-Dimethylmethanamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    1-Bromo-N,N-dimethylmethanamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    1-Chloro-N,N-dimethylmethanamine: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.

Uniqueness: 1-Iodo-N,N-dimethylmethanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. This makes it particularly useful in specific chemical transformations and applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C3H8IN

Molecular Weight

185.01 g/mol

IUPAC Name

1-iodo-N,N-dimethylmethanamine

InChI

InChI=1S/C3H8IN/c1-5(2)3-4/h3H2,1-2H3

InChI Key

VWCCXXIHYWIBTD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CI

Origin of Product

United States

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